Cas no 1342663-07-3 (tert-butyl 2-(3,3,3-trifluoropropyl)aminoacetate)

Tert-butyl 2-(3,3,3-trifluoropropyl)aminoacetate is a fluorinated amino acid derivative with significant utility in organic synthesis and pharmaceutical research. The tert-butyl ester group enhances stability and facilitates selective deprotection under mild acidic conditions, while the trifluoropropyl moiety imparts unique electronic and steric properties, improving metabolic stability and lipophilicity in drug design. This compound serves as a versatile intermediate for constructing peptidomimetics and bioactive molecules, particularly in the development of protease inhibitors and fluorinated analogs. Its well-defined reactivity profile and compatibility with standard coupling reagents make it a valuable building block for medicinal chemistry applications. The presence of fluorine further enhances binding selectivity and bioavailability in target compounds.
tert-butyl 2-(3,3,3-trifluoropropyl)aminoacetate structure
1342663-07-3 structure
Product name:tert-butyl 2-(3,3,3-trifluoropropyl)aminoacetate
CAS No:1342663-07-3
MF:C9H16F3NO2
MW:227.224053382874
CID:5977231
PubChem ID:63226047

tert-butyl 2-(3,3,3-trifluoropropyl)aminoacetate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 2-(3,3,3-trifluoropropyl)aminoacetate
    • EN300-1698392
    • tert-butyl 2-[(3,3,3-trifluoropropyl)amino]acetate
    • AKOS012528772
    • 1342663-07-3
    • Inchi: 1S/C9H16F3NO2/c1-8(2,3)15-7(14)6-13-5-4-9(10,11)12/h13H,4-6H2,1-3H3
    • InChI Key: DSAHIUMVMFXVPD-UHFFFAOYSA-N
    • SMILES: FC(CCNCC(=O)OC(C)(C)C)(F)F

Computed Properties

  • Exact Mass: 227.11331324g/mol
  • Monoisotopic Mass: 227.11331324g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 38.3Ų

tert-butyl 2-(3,3,3-trifluoropropyl)aminoacetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1698392-0.1g
tert-butyl 2-[(3,3,3-trifluoropropyl)amino]acetate
1342663-07-3
0.1g
$1068.0 2023-09-20
Enamine
EN300-1698392-0.25g
tert-butyl 2-[(3,3,3-trifluoropropyl)amino]acetate
1342663-07-3
0.25g
$1117.0 2023-09-20
Enamine
EN300-1698392-2.5g
tert-butyl 2-[(3,3,3-trifluoropropyl)amino]acetate
1342663-07-3
2.5g
$2379.0 2023-09-20
Enamine
EN300-1698392-10.0g
tert-butyl 2-[(3,3,3-trifluoropropyl)amino]acetate
1342663-07-3
10g
$5221.0 2023-06-04
Enamine
EN300-1698392-1g
tert-butyl 2-[(3,3,3-trifluoropropyl)amino]acetate
1342663-07-3
1g
$1214.0 2023-09-20
Enamine
EN300-1698392-5g
tert-butyl 2-[(3,3,3-trifluoropropyl)amino]acetate
1342663-07-3
5g
$3520.0 2023-09-20
Enamine
EN300-1698392-0.05g
tert-butyl 2-[(3,3,3-trifluoropropyl)amino]acetate
1342663-07-3
0.05g
$1020.0 2023-09-20
Enamine
EN300-1698392-0.5g
tert-butyl 2-[(3,3,3-trifluoropropyl)amino]acetate
1342663-07-3
0.5g
$1165.0 2023-09-20
Enamine
EN300-1698392-1.0g
tert-butyl 2-[(3,3,3-trifluoropropyl)amino]acetate
1342663-07-3
1g
$1214.0 2023-06-04
Enamine
EN300-1698392-5.0g
tert-butyl 2-[(3,3,3-trifluoropropyl)amino]acetate
1342663-07-3
5g
$3520.0 2023-06-04

Additional information on tert-butyl 2-(3,3,3-trifluoropropyl)aminoacetate

tert-butyl 2-(3,3,3-trifluoropropyl)aminoacetate: A Comprehensive Overview

tert-butyl 2-(3,3,3-trifluoropropyl)aminoacetate, also known by its CAS number 1342663-07-3, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a tert-butyl group attached to an amino acetate moiety substituted with a trifluoropropyl chain. The combination of these functional groups makes it a versatile molecule with potential applications in drug design and synthesis.

The synthesis of tert-butyl 2-(3,3,3-trifluoropropyl)aminoacetate involves a series of well-established organic reactions. The starting material typically involves the preparation of the amino acetate derivative, followed by the introduction of the trifluoropropyl group through nucleophilic substitution or coupling reactions. The final step often includes the protection of the amino group using a tert-butyl ester, which enhances stability and facilitates further chemical transformations. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yield.

The structural features of tert-butyl 2-(3,3,3-trifluoropropyl)aminoacetate contribute to its unique chemical properties. The presence of the trifluoropropyl group introduces electron-withdrawing effects, which can influence the reactivity and selectivity of the molecule in various reactions. Additionally, the bulky tert-butyl group provides steric hindrance, which can be advantageous in controlling the stereochemistry of subsequent reactions. These properties make it a valuable intermediate in the synthesis of complex molecules, including potential drug candidates.

In terms of applications, tert-butyl 2-(3,3,3-trifluoropropyl)aminoacetate has shown promise in several areas. One notable application is its use as an intermediate in the synthesis of bioactive compounds. For instance, recent studies have explored its role in constructing peptide-like structures with enhanced stability and bioavailability. The compound's ability to participate in both nucleophilic and electrophilic reactions makes it a versatile building block in medicinal chemistry.

The pharmacological potential of tert-butyl 2-(3,3,3-trifluoropropyl)aminoacetate is currently under investigation. Researchers have reported that derivatives of this compound exhibit interesting biological activities, including anti-inflammatory and antioxidant properties. Furthermore, its ability to modulate cellular signaling pathways suggests potential applications in the treatment of chronic diseases such as cancer and neurodegenerative disorders.

The development of novel synthetic routes for CAS No: 1342663-07-3 has been a focal point for chemists worldwide. Recent breakthroughs in asymmetric synthesis have enabled the production of enantiomerically pure derivatives, which are crucial for studying stereochemical effects in biological systems. These advancements not only enhance the compound's utility but also pave the way for its broader application in drug discovery programs.

In conclusion, tert-butyl 2-(3,3,3-trifluoropropyl)aminoacetate, with its distinctive structure and versatile properties, continues to be a subject of intense research interest. Its role as an intermediate in organic synthesis and its potential pharmacological applications highlight its significance in contemporary chemical science. As research progresses, this compound is expected to contribute significantly to the development of innovative therapeutic agents and advanced chemical technologies.

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